1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
CAS No.: 695175-19-0
Cat. No.: VC6406229
Molecular Formula: C23H29ClN2O3
Molecular Weight: 416.95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 695175-19-0 |
|---|---|
| Molecular Formula | C23H29ClN2O3 |
| Molecular Weight | 416.95 |
| IUPAC Name | 1-[4-[3-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one |
| Standard InChI | InChI=1S/C23H29ClN2O3/c1-3-23(28)18-5-8-21(9-6-18)29-16-20(27)15-25-10-12-26(13-11-25)19-7-4-17(2)22(24)14-19/h4-9,14,20,27H,3,10-13,15-16H2,1-2H3 |
| Standard InChI Key | DFSFVUXGEZLUJK-UHFFFAOYSA-N |
| SMILES | CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=C(C=C3)C)Cl)O |
Introduction
The compound 1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one is a complex organic molecule that incorporates a piperazine ring, a phenyl group, and a propanone backbone. This compound is of interest due to its potential pharmacological properties, which may include analgesic or anti-inflammatory effects, given the presence of structural elements similar to those found in known bioactive compounds.
Molecular Formula and Weight
The molecular formula for this compound is CHClNO. The molecular weight can be calculated based on the atomic masses of its constituent elements.
Potential Synthesis Pathway
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Formation of the Piperazine Intermediate: This could involve the reaction of a chloro-4-methylphenyl group with a piperazine precursor.
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Introduction of the Phenyl Group: This might involve a Williamson ether synthesis or a similar method to attach the phenyl group via the hydroxypropoxy linker.
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Attachment of the Propanone Moiety: This could be achieved through a condensation reaction or an acylation step.
Potential Mechanisms of Action
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Opioid Receptor Interaction: Some piperazine derivatives interact with opioid receptors, which could contribute to analgesic effects.
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Inhibition of Inflammatory Pathways: The presence of a phenyl group and a hydroxypropoxy linker might influence the compound's ability to interact with enzymes involved in inflammation.
Data Tables
Given the lack of specific data on 1-(4-{3-[4-(3-Chloro-4-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one, we can create a hypothetical table based on related compounds:
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